![molecular formula C15H13NO2 B1607489 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine CAS No. 18451-44-0](/img/structure/B1607489.png)
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Descripción general
Descripción
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Importance in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, due to its structural properties, plays a significant role in the synthesis of various heterocyclic compounds, such as pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. The pyrano[2,3-d]pyrimidine core is a key precursor for a wide range of synthetic applications and is recognized for its bioavailability. Recent reviews have focused on the synthetic pathways employed for developing substituted pyrano[2,3-d]pyrimidine derivatives, highlighting the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate these syntheses. This underscores the compound's relevance in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Role in Corrosion Inhibition
Derivatives of this compound, particularly those with polar substituents, have shown promising applications as anticorrosive materials. These derivatives can effectively adsorb on metallic surfaces, forming highly stable chelating complexes through coordination bonding, which protects metals from corrosion. This property is highly valued in industries dealing with metallic infrastructure and manufacturing, where corrosion resistance is critical for longevity and safety. The review of quinoline-based compounds, which share structural similarities, underscores the potential for these derivatives in corrosion inhibition applications, suggesting a broader scope for research and development in this area (Verma, Quraishi, & Ebenso, 2020).
Applications in Analytical Chemistry and Chemosensing
This compound derivatives have also found applications in analytical chemistry, particularly in the development of chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them effective in the detection and quantification of different species in environmental, agricultural, and biological samples. Their ability to serve as highly selective and efficient chemosensors highlights the versatility and significance of these compounds in facilitating analytical procedures and environmental monitoring (Abu-Taweel et al., 2022).
Mecanismo De Acción
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body . Metabolic stability and the potential for drug-drug interactions can also impact a compound’s pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s stability and its ability to interact with its target(s). Additionally, factors such as the route of administration and the physiological state of the patient can also influence the action and efficacy of a compound .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMCCZEIHMATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332799 | |
| Record name | 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18451-44-0 | |
| Record name | 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
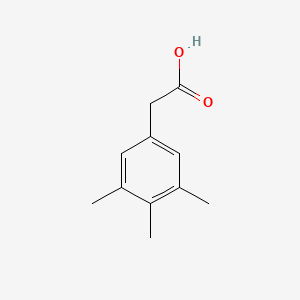

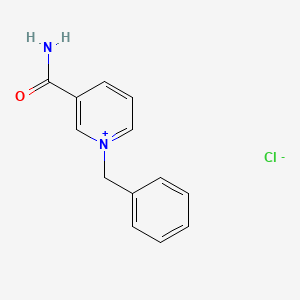

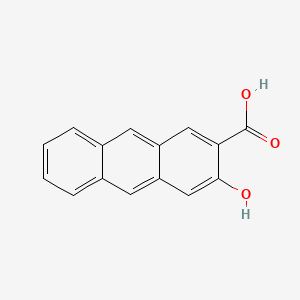

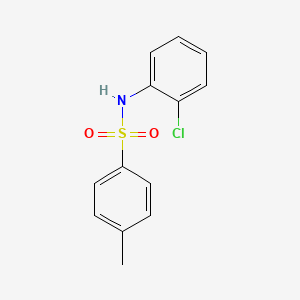
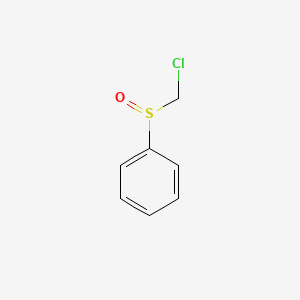
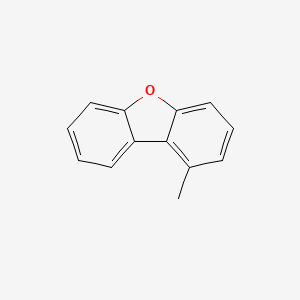
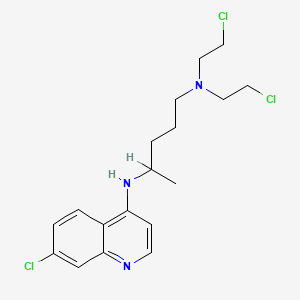

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
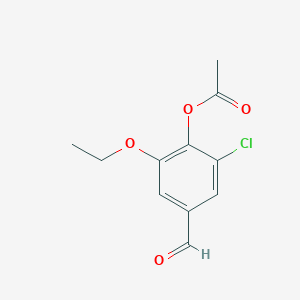
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)
